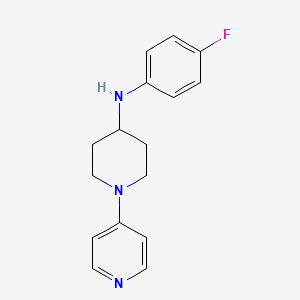![molecular formula C14H14BFO3 B1438317 [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid CAS No. 1311166-12-7](/img/structure/B1438317.png)
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Descripción general
Descripción
“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C14H14BFO3 . It has a molecular weight of 260.07 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Boronic acids, including “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The InChI code for “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is 1S/C14H14BFO3/c16-12-6-7-14 (13 (10-12)15 (17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 .
Chemical Reactions Analysis
Boronic acids, such as “[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Physical And Chemical Properties Analysis
“[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 260.07 .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of synthetic organic chemistry. These reactions allow for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst, creating biaryl structures that are foundational in pharmaceuticals and agrochemicals.
Sensing Applications
Boronic acids, including [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid, have been utilized in the development of chemical sensors . These sensors can detect various analytes due to the boronic acid’s ability to form reversible covalent bonds with diols and other Lewis bases. This property is particularly useful in the detection of sugars and anions, which has implications in medical diagnostics and environmental monitoring.
Material Science
In material science, this compound’s boronic acid group can interact with diols to form dynamic covalent bonds, leading to the creation of self-healing materials . These materials have potential applications in creating durable coatings and composites that can repair themselves after damage.
Drug Delivery Systems
The boronic acid functional group is known to be pH-responsive, which can be exploited in the design of drug delivery systems . Compounds like [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can be incorporated into polymers that respond to the pH changes in the human body, releasing therapeutic agents at targeted sites.
Biochemical Tool for Protein Manipulation
Boronic acids are used as biochemical tools for protein manipulation and modification . The reversible interaction with cis-diols present on the surface of proteins allows for temporary modification of protein function, which is useful in research applications such as understanding enzyme mechanisms and signaling pathways.
Neutron Capture Therapy
Boronic acids are considered as potential boron carriers in neutron capture therapy , a targeted cancer treatment method. The boron is delivered to cancer cells and, upon exposure to neutrons, produces high-energy particles that can destroy the cancer cells, minimizing damage to surrounding healthy tissue.
Safety and Hazards
Propiedades
IUPAC Name |
[5-fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKFGZSYHLUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
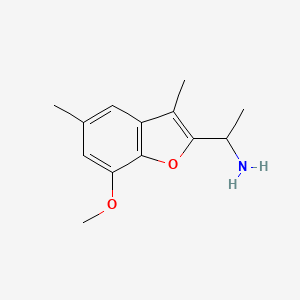
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
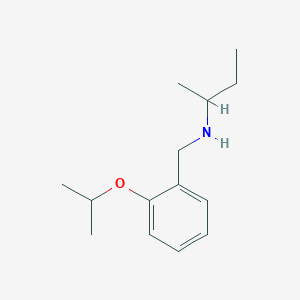

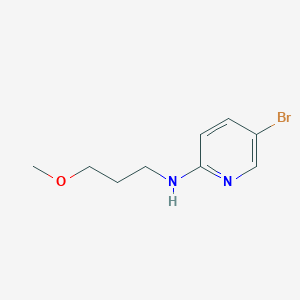
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)


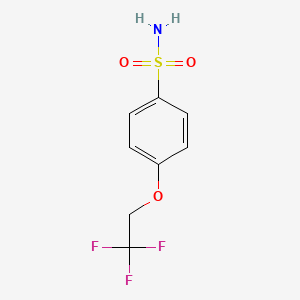
![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)
